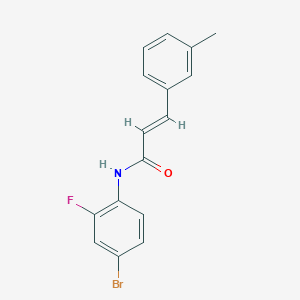

N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide

描述

N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a halogenated phenyl ring (4-bromo-2-fluorophenyl) and a substituted acrylamide moiety (3-methylphenyl). The bromo and fluoro substituents on the aromatic ring likely enhance electrophilic reactivity and metabolic stability, while the 3-methylphenyl group may contribute to hydrophobic interactions in biological systems .

属性

IUPAC Name |

(E)-N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO/c1-11-3-2-4-12(9-11)5-8-16(20)19-15-7-6-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITURUOLDLYYIMV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 4-bromo-2-fluoroaniline with 3-methylcinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反应分析

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced products.

科学研究应用

N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Halogenation Patterns

- N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide: Bromine and fluorine at the 4- and 2-positions of the phenyl ring may enhance lipophilicity and resistance to oxidative degradation compared to non-halogenated analogs.

- (2E)-3-[5-(2-Bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide: The nitro group and furan ring introduce strong electron-withdrawing effects, reducing electron density and altering reactivity compared to the target compound .

Acrylamide Moieties

- 3-(3-Methylphenyl) vs.

- 3-(Dimethylamino) vs. 3-(3-Methylphenyl): N-(4-Bromophenyl)-3-(dimethylamino)acrylamide exhibits basicity due to the dimethylamino group, contrasting with the neutral, hydrophobic 3-methylphenyl group in the target compound .

Anti-Inflammatory Activity

- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide: Isolated from Lycium barbarum, this compound demonstrated significant anti-inflammatory activity (IC~50~ = 17.00 ± 1.11 μM), attributed to its phenolic hydroxyl and methoxy groups, which are absent in the target compound .

Antidiabetic and Antibacterial Effects

- CPAM : Reduced blood glucose levels in diabetic rats (ED~50~ = 1 mg/kg) and inhibited Staphylococcus aureus growth, likely due to its catecholic structure and halogenation . The target compound’s lack of hydroxyl groups may limit similar efficacy.

Antioxidant Potential

Data Table: Key Structural and Functional Comparisons

生物活性

N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₆H₁₃BrFNO and a molecular weight of 328.19 g/mol. The presence of bromine and fluorine atoms in its structure may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromo and fluoro substituents enhance its binding affinity, potentially modulating the activity of these targets. This modulation can lead to various biological effects, including:

- Enzyme Inhibition: The compound has been noted for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

- Receptor Interaction: It may interact with cellular receptors, influencing signaling pathways that are crucial for cellular function and response.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial and antifungal activities against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 32.0 |

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

-

Inhibition of Cancer Cell Growth:

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed a dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent . -

Antimicrobial Efficacy:

Research conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity .

常见问题

Basic: What are the optimal synthetic routes for N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of acrylamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., acid chlorides) and aromatic amines. For this compound:

- Step 1: Prepare the acryloyl chloride intermediate by reacting 3-(3-methylphenyl)acrylic acid with a chlorinating agent (e.g., thionyl chloride or ethyl chloroformate) under anhydrous conditions .

- Step 2: Couple the intermediate with 4-bromo-2-fluoroaniline using a base (e.g., N-methylmorpholine) in a polar aprotic solvent (e.g., dichloromethane) at 35–40°C .

- Optimization: Vary reaction time, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Monitor progress via TLC (Rf ~0.5–0.8) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Parameters:

- Temperature >40°C may degrade sensitive bromo/fluoro groups .

- Use inert atmospheres (argon/nitrogen) to prevent oxidation .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

A multi-technique approach is required:

- NMR (¹H/¹³C):

- IR Spectroscopy: Identify C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 362.03 (calculated for C₁₆H₁₂BrFNO) with isotopic peaks matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Data Validation:

Compare experimental results with PubChem-derived computational data (e.g., InChI key, SMILES) .

Advanced: How can computational tools predict the reactivity and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use software like Gaussian or GROMACS to model conformational changes in aqueous/organic solvents. Focus on hydrolysis susceptibility of the acrylamide bond at pH <3 or >10 .

- DFT Calculations: Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group) .

- QSPR Models: Corrogate experimental stability data (e.g., Arrhenius plots from accelerated degradation studies) with descriptors like logP and dipole moment .

Validation: Cross-check predictions with empirical stability tests (e.g., HPLC purity after 72h at 40°C) .

Advanced: How can contradictory data on biological activity (e.g., anticancer vs. cytotoxicity) be resolved for this compound?

Methodological Answer:

- Dose-Response Analysis: Perform MTT assays across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to distinguish therapeutic vs. toxic thresholds .

- Mechanistic Studies:

- Control Experiments: Include positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO <0.1%) .

Statistical Rigor: Apply ANOVA with post-hoc Tukey tests (p<0.05) to validate reproducibility .

Basic: What purification strategies are most effective for isolating this compound from byproducts?

Methodological Answer:

- Liquid-Liquid Extraction: Partition crude product between ethyl acetate and brine to remove unreacted aniline .

- Chromatography:

- Crystallization: Recrystallize from ethanol/water (4:1) to yield >95% purity .

Troubleshooting:

- Halogenated byproducts (e.g., di-bromo derivatives) may require gradient elution .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this acrylamide for enhanced target selectivity?

Methodological Answer:

- Pharmacophore Modeling: Identify critical moieties (e.g., bromine for hydrophobic interactions, fluorine for metabolic stability) using Schrödinger’s Phase .

- Analog Synthesis:

- Replace 3-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to modulate solubility .

- Introduce bioisosteres (e.g., replacing acrylamide with sulfonamide) .

- In Silico Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., HDAC enzymes) .

Validation: Compare IC₅₀ values of analogs in enzyme inhibition assays .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yield for this compound?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial designs to test variables:

- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progression in real time .

- Scale-Up Protocols: Maintain consistent cooling rates during exothermic steps (e.g., acryloyl chloride addition) .

Documentation: Record deviations in reaction logs (e.g., humidity >60% leading to hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。